N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide
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Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide is a useful research compound. Its molecular formula is C14H15N5O3S and its molecular weight is 333.37. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-5-Lipoxygenase Agents
Research has identified novel derivatives of pyrazolopyrimidines, including compounds structurally related to N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide, as promising anticancer and anti-5-lipoxygenase agents. These compounds have shown significant cytotoxic effects on HCT-116 and MCF-7 cancer cell lines and exhibited 5-lipoxygenase inhibition activities, highlighting their therapeutic potential in cancer treatment and inflammatory diseases (Rahmouni et al., 2016).
Antimicrobial Activities
Several studies have explored the antimicrobial properties of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating the pyrimidine ring. These compounds, related to the structure of interest, have been reported to show moderate antimicrobial activity, suggesting their potential as a basis for developing new antimicrobial agents (Farag et al., 2009).
Herbicidal Activity
Compounds featuring the pyrimidine and 1,3,4-thiadiazole rings have demonstrated moderate to good selective herbicidal activity against certain plant species. This suggests potential applications in agriculture for controlling weed species without harming crops, offering a novel approach to herbicide development (Liu & Shi, 2014).
Enzymatic Activity Enhancement
Research into pyrazolopyrimidinyl keto-esters and their derivatives has uncovered their ability to enhance the reactivity of certain enzymes, such as cellobiase. This finding opens avenues for utilizing these compounds in biochemical and industrial processes where enzyme efficiency is crucial (Abd & Awas, 2008).
Translocator Protein (TSPO) Ligands
Novel pyrazolo[1,5-a]pyrimidines, structurally akin to the compound of interest, have been synthesized and evaluated for their affinity to bind to the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These compounds have shown subnanomolar affinity for TSPO, indicating their potential as diagnostic and therapeutic tools in neuroinflammation and possibly other neurological conditions (Damont et al., 2015).
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-pyrazol-1-ylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-9(19-6-2-4-16-19)12(20)15-5-7-18-13(21)11-10(3-8-23-11)17-14(18)22/h2-4,6,8-9H,5,7H2,1H3,(H,15,20)(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCSBQOASSAUGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C2=C(C=CS2)NC1=O)N3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide |
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